
Mbamiloside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mbamiloside A is an isoflavonoid derivative isolated from the stem heartwood of the plant Lophira alata . This natural product has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mbamiloside A involves the extraction from the stem heartwood of Lophira alata. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound, as it is primarily obtained through natural extraction processes. Research is ongoing to develop more efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Mbamiloside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
Mbamiloside A has several scientific research applications:
Chemistry: It serves as a model compound for studying isoflavonoid chemistry and reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Mbamiloside A exerts its effects involves interactions with various molecular targets and pathways. It is believed to modulate enzyme activities and signaling pathways related to oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavonoid with similar biological activities.
Daidzein: Known for its antioxidant properties.
Biochanin A: Exhibits anti-inflammatory effects.
Uniqueness
Mbamiloside A is unique due to its specific structural features and the plant source from which it is derived.
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-13-4-8(23)1-2-10(13)11-7-30-14-5-9(24)3-12(25)16(14)17(11)26/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
HBFMCKJCWFSGAF-CMWLGVBASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
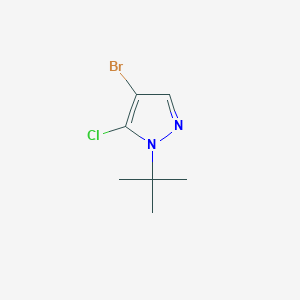
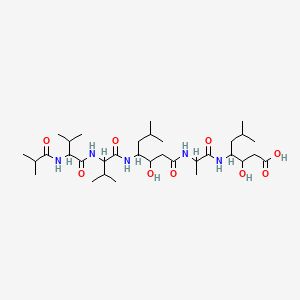
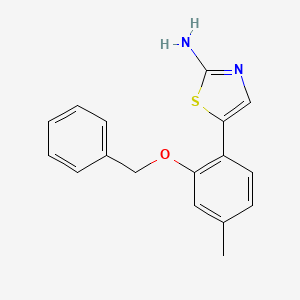
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
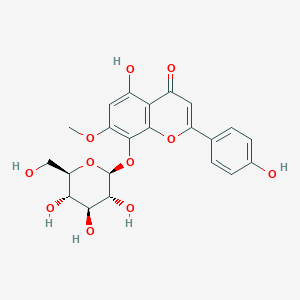


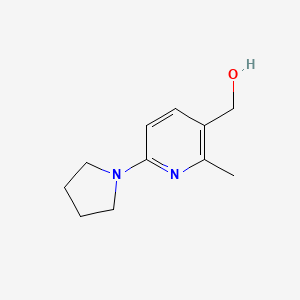
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
